Boc-(S)-3-amino-2-(p-toluenesulfonylamino)-propionic acid
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Overview
Description
Boc-(S)-3-amino-2-(p-toluenesulfonylamino)-propionic acid is a synthetic organic compound characterized by its complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-(S)-3-amino-2-(p-toluenesulfonylamino)-propionic acid typically involves multiple steps:
Formation of the sulfonylamino group: This step involves the reaction of 4-methylbenzenesulfonyl chloride with an appropriate amine under basic conditions to form the sulfonylamino intermediate.
Introduction of the carbamate group: The intermediate is then reacted with tert-butyl chloroformate in the presence of a base to introduce the tert-butoxycarbonyl (Boc) protecting group.
Coupling with the amino acid: The final step involves coupling the protected intermediate with an amino acid derivative under peptide coupling conditions, such as using carbodiimide reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated peptide synthesizers and high-throughput screening methods to identify optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of certain transformations.
Materials Science: It can be incorporated into polymers to modify their properties, such as increasing thermal stability.
Biology and Medicine
Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly as a protease inhibitor.
Bioconjugation: It can be used to modify biomolecules, such as proteins, to study their function or enhance their stability.
Industry
Coatings: The compound can be used in the formulation of coatings to improve their resistance to environmental degradation.
Adhesives: It can be incorporated into adhesive formulations to enhance their bonding strength.
Mechanism of Action
The mechanism by which Boc-(S)-3-amino-2-(p-toluenesulfonylamino)-propionic acid exerts its effects depends on its application:
Protease Inhibition: The compound can bind to the active site of proteases, preventing substrate access and thus inhibiting the enzyme’s activity.
Polymer Modification: When used in polymers, it can interact with the polymer matrix, altering its physical properties.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-[(4-methylphenyl)sulfonylamino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid: Similar structure but with a butanoic acid backbone.
(2S)-2-[(4-methylphenyl)sulfonylamino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid: Similar structure but with a pentanoic acid backbone.
Uniqueness
Structural Features: The specific arrangement of functional groups in Boc-(S)-3-amino-2-(p-toluenesulfonylamino)-propionic acid provides unique reactivity and interaction profiles.
Applications: Its potential use in drug development and materials science distinguishes it from other similar compounds.
Properties
IUPAC Name |
(2S)-2-[(4-methylphenyl)sulfonylamino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O6S/c1-10-5-7-11(8-6-10)24(21,22)17-12(13(18)19)9-16-14(20)23-15(2,3)4/h5-8,12,17H,9H2,1-4H3,(H,16,20)(H,18,19)/t12-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGVRMMCUXPRFO-LBPRGKRZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CNC(=O)OC(C)(C)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CNC(=O)OC(C)(C)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373183 |
Source
|
Record name | 3-[(tert-Butoxycarbonyl)amino]-N-(4-methylbenzene-1-sulfonyl)-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80373183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16947-86-7 |
Source
|
Record name | 3-[(tert-Butoxycarbonyl)amino]-N-(4-methylbenzene-1-sulfonyl)-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80373183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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